molecular formula C9H9N3O4 B2724242 6,8-Dinitro-1,2,3,4-tetrahydroquinoline CAS No. 40484-56-8

6,8-Dinitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2724242
CAS No.: 40484-56-8
M. Wt: 223.188
InChI Key: XCLHEQIACBUGJP-UHFFFAOYSA-N
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Description

6,8-Dinitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9N3O4 . It is a derivative of tetrahydroquinoline, a class of compounds that have been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been a subject of research for many years. One method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing cyclohexane ring . The molecule also contains two nitro groups (-NO2) at positions 6 and 8 .


Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions. For example, changing the catalyst to 5% Pt/C (4 atm H2) can dramatically reduce the double bond migration and aromatization pathways, leading to the formation of tetrahydroquinoline .

Scientific Research Applications

Nitration Processes

  • Nitration and Chromatographic Characterization : A study by Bolotina et al. (1982) focused on the nitration of 1,2, 3,4-Tetrahydroquinolin-4-one, resulting in the formation of 6,8-Dinitro-1,2,3,4-tetrahydroquinolin-4-one, among other nitroquinolones. This compound was isolated using preparative chromatography and characterized (Bolotina, Lopatin, & Bekhli, 1982).

Spectroscopy and Electronic Structures

  • UV Spectroscopy and Conformation Analysis : Il’ina et al. (1980) investigated the electronic spectra of mono- and dinitro-1,2,3,4-tetrahydroquinolines, including 6,8-Dinitro-1,2,3,4-tetrahydroquinoline, to assign bands and determine the predominant conformations of their N-substituted derivatives (Il’ina, Kazennova, & Milliaresi, 1980).

Green Chemistry and Synthesis

  • Eco-Friendly Synthesis Approaches : Research by Damera and Pagadala (2023) explored the construction of multi-functionalized benzenes, including 1,2,3,4-tetrahydroisoquinoline-6,8-dicarbonitrile derivatives, through an environmentally friendly technique. This study highlights the compound's relevance in green chemistry and drug compatibility (Damera & Pagadala, 2023).

Chemical Synthesis and Reactivity

  • Synthesis of Quinoline Derivatives : Şahin et al. (2008) described the efficient synthesis of quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline, illustrating the compound's role in the synthesis of novel organic compounds (Şahin et al., 2008).

Chemosensors and Metal Ion Detection

  • Development of Chemosensors : A study by Shally et al. (2020) involved the synthesis of novel chemosensors based on 1,2,3,4-tetrahydroquinoline derivatives for the selective recognition of toxic Pd2+ ions. This highlights the compound's application in environmental monitoring and toxicity detection (Shally et al., 2020).

Pharmaceutical and Biological Applications

  • Inhibitors and Cytotoxic Agents : Research by Jo et al. (2016) identified 1,2,3,4-tetrahydroquinolines as potent inhibitors of NF-κB transcriptional activity and cytotoxic agents against various cancer cell lines. This suggests potential pharmaceutical applications of derivatives of the compound (Jo et al., 2016).

  • Asymmetric Transfer Hydrogenation : A study by Wang et al. (2009) highlighted the significance of 1,2,3,4-tetrahydroquinolines, including optically pure derivatives, in pharmaceutical and agrochemical synthesis, emphasizing their key role in natural products and alkaloids (Wang, Li, Wu, Pettman, & Xiao, 2009).

Future Directions

The future directions for research on 6,8-Dinitro-1,2,3,4-tetrahydroquinoline and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given the interest in tetrahydroquinolines in various fields, it is likely that new methods of synthesis and new applications will continue to be discovered .

Properties

IUPAC Name

6,8-dinitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c13-11(14)7-4-6-2-1-3-10-9(6)8(5-7)12(15)16/h4-5,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLHEQIACBUGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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